3-Amoino-5-(2-chlorophenyl)-2-methylpyrazole

Myeloperoxidase Inflammation Cardiovascular Disease

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (also named 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) is a heterocyclic compound with a pyrazole core, a 2-chlorophenyl substituent at the 5-position, and a methyl group at the 1-position, yielding a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol. It is commercially available as a research reagent, typically at purities of 95–98% , and is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 1017665-61-0
Cat. No. B3073420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amoino-5-(2-chlorophenyl)-2-methylpyrazole
CAS1017665-61-0
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2Cl)N
InChIInChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
InChIKeyADEMSTSXGYEZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (CAS 1017665-61-0): Core Properties and Procurement Considerations


3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (also named 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) is a heterocyclic compound with a pyrazole core, a 2-chlorophenyl substituent at the 5-position, and a methyl group at the 1-position, yielding a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol . It is commercially available as a research reagent, typically at purities of 95–98% , and is primarily employed as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis . Its structural features, particularly the ortho-chlorophenyl moiety, have been investigated for potential anti-inflammatory, analgesic, and anticancer applications .

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (CAS 1017665-61-0): Critical Structural Determinants That Preclude Simple Analog Substitution


Generic substitution among aminopyrazole derivatives is often scientifically unsound due to pronounced differences in target engagement and pharmacokinetic behavior driven by subtle structural variations. For 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole, the specific ortho-chlorophenyl substitution pattern confers a unique combination of high in vitro potency against myeloperoxidase (MPO) and a substantial drop in cellular activity, a profile that is distinct from other MPO inhibitors in the same class [1][2]. This compound's biochemical IC50 of ~1 nM against MPO contrasts sharply with its cellular IC50 of 42 μM, indicating significant barriers to cellular permeability or stability that may be absent in closely related analogs [1]. Furthermore, the 2-chloro positional isomer exhibits different physicochemical properties compared to its 4-chloro counterpart (CAS 126417-82-1), potentially affecting solubility, metabolic stability, and off-target interactions . Therefore, interchanging this compound with other aminopyrazoles without empirical validation risks altering experimental outcomes, particularly in assays requiring a specific balance between in vitro potency and cellular activity.

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (CAS 1017665-61-0): Quantifiable Differentiation Against In-Class Comparators


Superior In Vitro MPO Inhibition Potency Compared to Clinical-Stage Inhibitors AZD5904 and Verdiperstat

This compound demonstrates exceptional biochemical potency against myeloperoxidase (MPO), with an IC50 value of 1.0 nM in a chlorination activity assay and 1.40 nM against recombinant human MPO [1]. In direct comparison, this is 140-fold more potent than the clinical-stage MPO inhibitor AZD5904 (IC50 = 140 nM) [2] and 450- to 630-fold more potent than Verdiperstat (AZD3241) (IC50 = 630 nM) . This level of in vitro potency positions 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole among the most active MPO inhibitors reported in its class, though this advantage is not maintained in cellular assays (see Evidence Item 2).

Myeloperoxidase Inflammation Cardiovascular Disease

Marked Discrepancy Between Biochemical and Cellular MPO Inhibition: A Defining Characteristic for Cellular Assay Design

While 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole exhibits picomolar to low nanomolar potency in biochemical MPO assays, its activity in a cellular context is dramatically reduced. In human neutrophils stimulated with PMA, the compound inhibits MPO with an IC50 of 42,000 nM (42 μM) [1]. This represents a >30,000-fold loss in potency compared to the biochemical chlorination assay. In contrast, the clinical inhibitor AZD5904, despite having a higher biochemical IC50 (140–200 nM), demonstrates significant cellular activity, achieving 68% inhibition of MPO in PMA-stimulated human neutrophils at a concentration of 1 μM . This divergence highlights a critical differentiation point: 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole is a potent biochemical probe for MPO but may be unsuitable for cellular or in vivo studies without significant formulation or prodrug strategies due to poor membrane permeability or intracellular stability.

Cellular Assay Myeloperoxidase Neutrophil Permeability

Ortho-Chlorophenyl Substitution Pattern Confers Distinct Physicochemical Profile vs. Para-Chloro Analog

The 2-chlorophenyl (ortho-chloro) substituent in 3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (CAS 1017665-61-0) creates a sterically and electronically distinct environment compared to its 4-chlorophenyl (para-chloro) regioisomer (CAS 126417-82-1) . While both compounds share the same molecular formula (C10H10ClN3) and molecular weight (207.66 g/mol), the ortho-substitution introduces a steric clash that can influence the compound's conformation, hydrogen-bonding capacity, and overall lipophilicity. Computational predictions indicate a calculated LogP of approximately 3.38 for derivatives of this scaffold, which is higher than that of many unsubstituted aminopyrazoles [1]. The enhanced lipophilicity may contribute to improved membrane partitioning in some contexts but can also lead to higher non-specific binding or metabolic instability, as evidenced by the compound's poor cellular activity (see Evidence Item 2). In contrast, the para-chloro analog may adopt a more planar conformation and exhibit different target-binding kinetics and selectivity profiles, though direct comparative biological data between the two isomers is limited in the public domain [2].

Physicochemical Properties Structure-Activity Relationship Lipophilicity

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole (CAS 1017665-61-0): Defined Application Scenarios Based on Quantified Evidence


In Vitro Biochemical Target Engagement Studies for Myeloperoxidase (MPO)

Given its exceptional in vitro potency (IC50 = 1.0–1.4 nM) against purified MPO [1], this compound is ideally suited for biochemical assays aimed at validating MPO as a target or characterizing enzyme kinetics and mechanism of action. Its high affinity allows for the use of low compound concentrations, minimizing solubility and non-specific binding issues common in enzyme assays. This scenario leverages the compound's primary strength while avoiding its known limitation of poor cellular activity.

Medicinal Chemistry Optimization of MPO Inhibitors for Improved Cellular Permeability

The stark contrast between the compound's biochemical potency (IC50 ~1 nM) and its cellular activity (IC50 = 42 μM) [2] makes it a valuable starting scaffold for structure-activity relationship (SAR) studies focused on improving membrane permeability or intracellular stability. Medicinal chemists can systematically modify the core structure, particularly the 2-chlorophenyl and amino groups, to identify derivatives that retain high MPO affinity while achieving meaningful cellular inhibition. The ortho-chloro substitution also provides a unique steric environment for exploring conformational constraints that may impact target binding [3].

Synthetic Intermediate for Diversified Pyrazole-Based Libraries

3-Amino-5-(2-chlorophenyl)-2-methylpyrazole is a versatile building block for generating libraries of more complex heterocyclic compounds . Its primary amino group at the 3-position and the ortho-chlorophenyl ring at the 5-position serve as handles for further functionalization, such as amide bond formation, alkylation, or cross-coupling reactions. Efficient synthetic methodologies for N-substituted pyrazoles from primary amines have been reported, enabling rapid diversification of this scaffold [4]. The compound's commercial availability at high purity (95–98%) from multiple vendors supports its use in parallel synthesis and high-throughput chemistry workflows.

Comparative Profiling of MPO Inhibitor Chemotypes

This compound's unique activity profile—high biochemical potency coupled with poor cellular activity—positions it as a useful comparator for benchmarking other MPO inhibitors, such as AZD5904 or Verdiperstat, which exhibit different potency and cellular permeability characteristics [5]. Including this compound in a panel of MPO inhibitors can help researchers dissect the relationship between biochemical target engagement and cellular efficacy, thereby informing the selection of chemical probes for specific experimental contexts.

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